molecular formula C8H6F3NO B012870 2-Amino-4-(trifluoromethyl)benzaldehyde CAS No. 109466-88-8

2-Amino-4-(trifluoromethyl)benzaldehyde

Cat. No.: B012870
CAS No.: 109466-88-8
M. Wt: 189.13 g/mol
InChI Key: YAQRBHUDQORYIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H6F3NO. It is characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a benzaldehyde structure.

Scientific Research Applications

2-Amino-4-(trifluoromethyl)benzaldehyde has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. One common method is the nitration of 4-(trifluoromethyl)benzaldehyde, followed by reduction to obtain the amino derivative. The nitration step involves treating 4-(trifluoromethyl)benzaldehyde with a nitrating agent such as nitric acid and sulfuric acid. The resulting nitro compound is then reduced using a reducing agent like iron powder or tin chloride in the presence of hydrochloric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Amino-4-(trifluoromethyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(trifluoromethyl)benzaldehyde is unique due to the presence of both an amino group and a trifluoromethyl group on the benzaldehyde structure. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical transformations .

Properties

IUPAC Name

2-amino-4-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)6-2-1-5(4-13)7(12)3-6/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQRBHUDQORYIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30551919
Record name 2-Amino-4-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109466-88-8
Record name 2-Amino-4-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109466-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-(trifluoromethyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Amino-4-(trifluoromethyl)benzaldehyde
Reactant of Route 3
2-Amino-4-(trifluoromethyl)benzaldehyde
Reactant of Route 4
2-Amino-4-(trifluoromethyl)benzaldehyde
Reactant of Route 5
2-Amino-4-(trifluoromethyl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Amino-4-(trifluoromethyl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.